N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
Description
This compound features a thiazole core substituted at position 4 with a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and at position 2 with a propanamide linker bearing a 4-methoxyphenylsulfonyl moiety.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c1-26-14-3-5-15(6-4-14)30(24,25)9-8-19(23)22-20-21-16(11-29-20)13-2-7-17-18(10-13)28-12-27-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGBESBAMSULNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity through enzyme inhibition. |
| Benzo[d][1,3]dioxole Moiety | Enhances interaction with biological targets. |
| Sulfonamide Group | Increases solubility and potential for receptor binding. |
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with the thiazole and dioxole components can inhibit specific cellular pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have been shown to target the 4FDN protein, exhibiting binding affinities that suggest potential therapeutic applications against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit bacterial growth by disrupting cellular functions or by acting on specific enzymes involved in bacterial metabolism. The presence of the sulfonamide group is particularly noted for enhancing antimicrobial activity due to its ability to mimic substrates of bacterial enzymes .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The thiazole ring may interact with various enzymes, inhibiting their activity.
- Receptor Binding : The sulfonamide group may facilitate binding to specific receptors, modulating signal transduction pathways.
- Cellular Pathway Disruption : The compound may interfere with critical pathways related to cell proliferation and survival.
Study on Anticancer Effects
A recent investigation focused on the anticancer activity of several thiazole derivatives, including the compound . The study reported that these compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .
Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of similar compounds against common pathogens. Results showed that certain derivatives significantly inhibited bacterial growth, suggesting that the structural features of this compound are conducive to antimicrobial action .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other structurally related compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-benzamide | Lacks sulfonamide group | Moderate anticancer activity |
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-sulfanilamide | Contains sulfanilamide instead | Enhanced antimicrobial properties |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with thiazole and benzodioxole moieties exhibit promising antimicrobial properties. For instance, a study on similar thiazole derivatives indicated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide suggests potential efficacy in combating drug-resistant strains due to its unique binding interactions with microbial targets.
Case Study: Antimicrobial Evaluation
A comparative analysis of various thiazole derivatives revealed that compounds with similar structural features showed Minimum Inhibitory Concentration (MIC) values below 25 µg/mL against several bacterial strains. This suggests that this compound may possess comparable or superior antimicrobial capabilities.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies, focusing on its ability to inhibit cancer cell proliferation. Specifically, compounds containing the benzodioxole and thiazole structures have shown significant cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and cervical (HeLa) cancer cells.
Case Study: Antitumor Evaluation
A study evaluating a series of thiazole derivatives reported that certain compounds exhibited IC50 values below 5 μM against the aforementioned cell lines. For example, a derivative with a similar structure demonstrated IC50 values of 2.07 μM against HeLa cells and 3.52 μM against A549 cells, indicating strong anticancer activity. This positions this compound as a potential candidate for further anticancer drug development.
Enzyme Inhibition
Another significant application of this compound lies in its potential as an enzyme inhibitor. Research into sulfonamide derivatives has shown their effectiveness in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease.
Case Study: Enzyme Inhibition Studies
In a study focused on sulfonamides, derivatives similar to this compound were synthesized and evaluated for their inhibitory effects on α-glucosidase. The results indicated significant inhibition rates, suggesting that this compound could be developed into therapeutic agents for managing blood sugar levels in diabetic patients.
Summary Table of Applications
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Bacterial/Fungal | MIC values < 25 µg/mL against various strains |
| Anticancer | Cytotoxicity | IC50 values < 5 µM against MCF7, A549, HeLa cell lines |
| Enzyme Inhibition | α-glucosidase | Significant inhibition rates observed in enzyme assays |
Comparison with Similar Compounds
Sulfonyl Substituent Variants
*Calculated based on structural analysis.
Benzothiazole Core Modifications
- Compound 11 (): N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide lacks the sulfonyl group but shares the propanamide linker. Synthesized in 59% yield via 3-(4-methoxyphenyl)propanoyl chloride and benzothiazol-2-amine .
- Compound 35 () : Features a cyclopropanecarboxamide linker instead of propanamide. Synthesized in 23% yield, demonstrating lower synthetic efficiency than the target compound’s propanamide derivatives .
Linker and Functional Group Variations
- Compound 9t (): Contains a biphenylcarbonyl-thiazole core with a cyclopropanecarboxamide group. Requires multi-step synthesis involving nicotinoyl chloride and ammonium thiocyanate, highlighting the complexity of introducing cyclopropane rings .
- Compound 29b () : An acrylonitrile derivative with a benzo[d][1,3]dioxol-5-yl group. Synthesized via nucleophilic substitution, emphasizing the versatility of benzodioxole in heterocyclic chemistry .
Key Research Findings and Physicochemical Properties
Electronic and Solubility Profiles
- The 4-methoxyphenylsulfonyl group in the target compound increases electron density and hydrophilicity compared to 4-fluorophenyl or non-sulfonated analogs .
- Benzodioxole-containing compounds exhibit improved metabolic stability due to reduced oxidative degradation, as seen in fluorescence studies of TPA−benzothiazole derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
